2-Hydrazino-1,3-benzoxazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydrazino-1,3-benzoxazole involves the reaction with various aldehydes to produce substituted hydrazino derivatives. For instance, the reaction of 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide with aldehydes yields 2-(N1-Substituted hydrazino)-N-[4-(5-methyl-benzoxazol-2-yl)-phenyl]-acetamide, showcasing the versatility of this compound in synthesizing a range of derivatives (Thomas, Geetha, & Murugan, 2009).
Molecular Structure Analysis
The molecular structure of 2-Hydrazino-1,3-benzoxazole derivatives is characterized through various spectroscopic methods, including IR, NMR, and microanalysis, to confirm the synthesized compounds' structures. These analytical techniques are crucial for elucidating the molecular framework and ensuring the desired modifications have been accurately achieved on the benzoxazole nucleus (Ersan, Nacak, Berkem, & Ozden, 1997).
Chemical Reactions and Properties
2-Hydrazino-1,3-benzoxazole undergoes various chemical reactions, leading to the formation of novel compounds. For example, its reaction with ethyl chloroformate and diethyl oxalate produces 1,2,4-triazolo- and 1,2,4-triazino-fused ketones, respectively. Additionally, it reacts with aromatic aldehydes and acetic anhydride to yield 3-aryl- and 3-methyl-substituted 1,2,4-triazolo-fused azoles, demonstrating its reactivity and functional group compatibility (Badr, Mahmoud, Mahgoub, & Hozien, 1988).
Physical Properties Analysis
The physical properties of 2-Hydrazino-1,3-benzoxazole and its derivatives, such as melting points, are typically characterized through standard physico-chemical methods. These properties are essential for identifying the compounds and assessing their purity and stability under various conditions.
Chemical Properties Analysis
The chemical properties of 2-Hydrazino-1,3-benzoxazole derivatives are explored through their antimicrobial, anti-inflammatory, and other biological activities. These compounds exhibit significant biological activities, highlighting their potential in pharmaceutical applications. For instance, certain derivatives show favorable activity against microbial strains, emphasizing their importance in drug discovery and development (Jayanna, Vagdevi, Dharshan, Kekuda, Hanumanthappa, & Gowdarshivannanavar, 2013).
Scientific Research Applications
Antimicrobial Activity :
- Alheety (2019) synthesized 2-hydrazino benzoxazole derivatives, some of which showed specific antibacterial effects against gram-positive bacteria, suggesting potential as specific antibacterial drugs (Alheety, 2019).
- Thomas, Geetha, and Murugan (2009) found that benzoxazole compounds derived from 2-Hydrazino-1,3-benzoxazole exhibited significant anti-inflammatory activities, though none showed antimicrobial activity at the tested concentration (Thomas, Geetha, & Murugan, 2009).
- Ersan et al. (1997) reported that certain 2-[(alpha-methylbenzylidene)hydrazino]benzoxazole derivatives exhibited favorable antimicrobial activities against various bacteria and yeasts (Ersan et al., 1997).
Cytotoxic and Antitumor Activities :
- Jayanna et al. (2013) synthesized 5,7-dichloro-1,3-benzoxazole derivatives from 2-hydrazino-1,3-benzoxazole, which demonstrated significant antimicrobial and cytotoxic activities, with some compounds emerging as potent cytotoxic agents (Jayanna et al., 2013).
- Easmon et al. (2006) developed 2-benzoxazolyl hydrazones with antitumor activities, showing efficacy against leukemia, colon, and ovarian cancer cells in vitro (Easmon et al., 2006).
Antioxidant and Anti-Inflammatory Activities :
- Satyendra et al. (2011) synthesized novel dichloro substituted benzoxazole-triazolo-thione derivatives with potent radical scavenging capacity, indicating antioxidant potential (Satyendra et al., 2011).
- Haviv et al. (1988) evaluated 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives for inhibiting immune complex-induced inflammation, showing a similar pattern of activity to hydrocortisone (Haviv et al., 1988).
Synthetic Applications :
- Lomov et al. (2006) reported the conversion of 2-deuterohydrazinobenzazoles to 2-deuterobenzazoles, highlighting a synthetic application in the benzazoles series (Lomov, Yutilov, & Smolyar, 2006).
Safety And Hazards
2-Hydrazino-1,3-benzoxazole is classified as a dangerous substance . It has hazard statements H301-H312+H332-H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Therefore, the future direction in the study of 2-Hydrazino-1,3-benzoxazole could involve exploring its potential applications in drug discovery and development.
properties
IUPAC Name |
1,3-benzoxazol-2-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITJGSMHKVXOFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307653 | |
Record name | 2-hydrazino-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-1,3-benzoxazole | |
CAS RN |
15062-88-1 | |
Record name | 15062-88-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazino-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDRAZINOBENZOXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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